![molecular formula C10H8N2O3 B12873487 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is a heterocyclic compound that features both an oxazole ring and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the acrylic acid group. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the oxazole ring. This is followed by a reaction with an appropriate acrylate to introduce the acrylic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .
化学反应分析
Types of Reactions
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines .
科学研究应用
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the acrylic acid moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-Aminobenzoxazole: Shares the oxazole ring but lacks the acrylic acid moiety.
4-Aminobenzoic acid: Contains the amino and carboxylic acid groups but lacks the oxazole ring.
Benzoxazole derivatives: Various derivatives with different substituents on the oxazole ring.
Uniqueness
3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid is unique due to the combination of the oxazole ring and the acrylic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
(E)-3-(4-amino-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,11H2,(H,13,14)/b5-4+ |
InChI 键 |
DOBSOKCHZQUVDH-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


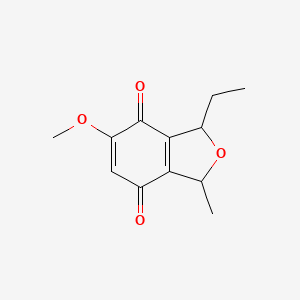
![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)


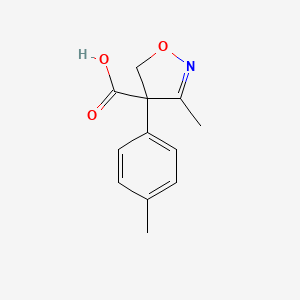
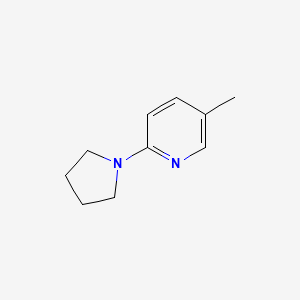

![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
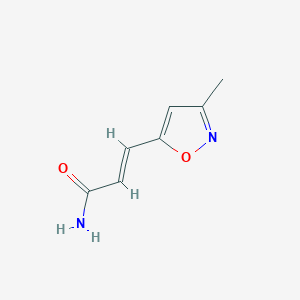
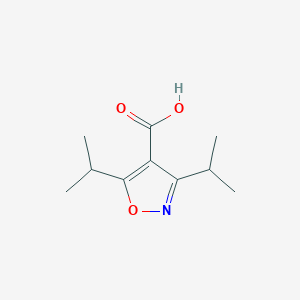
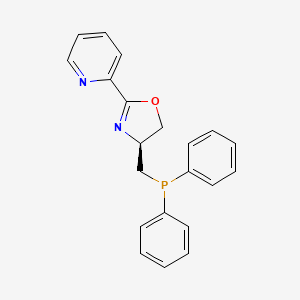
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)

